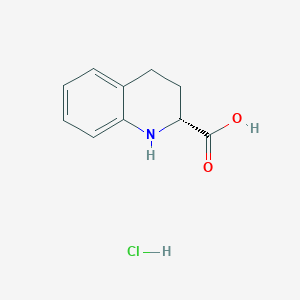

(r)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride

Description

(R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is a chiral bicyclic compound featuring a tetrahydroquinoline scaffold with a carboxylic acid group at position 2 and a hydrochloride salt form. Its molecular formula is C₁₀H₁₂ClNO₂, with a monoisotopic mass of 213.06 g/mol. The (R)-enantiomer (CAS 75433-76-0) is distinguished by its stereochemistry, critical for applications in asymmetric synthesis and pharmaceutical research, such as serving as a chiral building block for drug candidates .

Properties

IUPAC Name |

(2R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFTXGXKUNDYFE-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N[C@H]1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75433-76-0 | |

| Record name | 2-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75433-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Enzymatic Resolution and Deracemization Approaches

One of the most effective methods for preparing enantiomerically pure (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride involves enzymatic kinetic resolution and deracemization of racemic mixtures.

D-Amino Acid Oxidase (DAAO) Catalyzed Oxidation : Racemic 1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be subjected to selective oxidation by D-amino acid oxidase, which preferentially oxidizes one enantiomer, allowing isolation of the opposite enantiomer with high purity. This method was demonstrated by the isolation of (–)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid from racemic mixtures, confirming the absolute configuration as S for the (–) enantiomer, implying that the (+) enantiomer corresponds to the R configuration.

Chemoenzymatic Deracemization : A one-pot approach combining DAAO with ammonia-borane reduction enables deracemization of racemic carboxyl-substituted tetrahydroquinolines, achieving conversions greater than 98% and enantiomeric excess (ee) values exceeding 99%. This method has been successfully applied to 1,2,3,4-tetrahydroisoquinoline carboxylic acids and is expected to be adaptable to tetrahydroquinoline analogs due to structural similarity.

| Method | Key Reagents/Enzymes | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|

| DAAO oxidation | D-amino acid oxidase | N/A | High (>99%) | Selective oxidation of one enantiomer |

| Chemoenzymatic deracemization | DAAO + ammonia-borane | 73-82 | >99% | One-pot kinetic resolution and reduction |

Chemical Synthesis via Cyclization and Functional Group Transformations

Chemical synthetic routes to the tetrahydroquinoline-2-carboxylic acid framework often involve multi-step sequences including amidation, cyclization, reduction, and functional group interconversions.

Amidation and Cyclization : Starting from appropriate amino acid derivatives or substituted anilines, amidation with acyl chlorides followed by cyclization under iodine/triphenylphosphine/triethylamine conditions can form heterocyclic intermediates such as oxazoles, which are then converted to tetrahydroquinoline derivatives through reduction and chlorination steps.

Reduction and Chlorination : Lithium aluminium hydride (LiAlH4) is commonly used to reduce intermediate oxazole or related heterocycles, followed by chlorination with thionyl chloride (SOCl2) to introduce reactive sites for further alkylation or substitution reactions.

Alkylation and Deprotection : Hydroxyl groups in intermediates can be alkylated with chlorinated tetrahydroquinoline derivatives, followed by deprotection of protecting groups such as tert-butoxycarbonyl (Boc) using hydrochloric acid in isopropanol/formic acid mixtures. Subsequent acylation with acrylic acids or other acylating agents affords functionalized tetrahydroquinoline carboxylic acids.

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| Amidation | Acyl chloride, amine | Formation of amide intermediate | Moderate to high |

| Cyclization | I2, PPh3, Et3N | Formation of oxazole ring | High |

| Reduction | LiAlH4 | Reduction of heterocycles | High |

| Chlorination | SOCl2 | Introduction of chloride group | High |

| Alkylation | Alkyl halides, Cs2CO3, CH3CN | Substitution on hydroxyl group | High |

| Deprotection and Acylation | HCl in i-PrOH/HCO2H, EDC·HCl, acrylic acid | Removal of Boc group, acylation | High |

Stereochemical Considerations and Absolute Configuration

- The absolute configuration of this compound has been established through chemical correlation methods involving hydrolysis of dipeptides and comparison with known chiral compounds such as (–)-(S)-β-anilinobutyric acid. The (–) enantiomer corresponds to the S configuration, implying that the (+) enantiomer is the R form targeted in synthesis.

Summary Table of Preparation Methods

| Preparation Method | Description | Advantages | Limitations |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Selective oxidation by DAAO of racemic mixture | High enantiomeric purity (>99% ee) | Requires enzyme availability |

| Chemoenzymatic Deracemization | One-pot oxidation-reduction process | High yield and ee, scalable | Reaction optimization needed |

| Chemical Multi-step Synthesis | Amidation, cyclization, reduction, alkylation | Flexible functionalization, no enzymes | Multi-step, requires careful control |

| Chemical Correlation Methods | Hydrolysis and chiral correlation | Confirms absolute configuration | Indirect method, not preparative |

Research Findings and Practical Notes

Enzymatic methods provide a green and efficient route to enantiomerically pure compounds, critical for pharmaceutical applications where stereochemistry impacts biological activity.

Chemical synthesis routes allow for structural modifications and incorporation of diverse substituents, enabling the preparation of derivatives for drug development or biochemical studies.

The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in pharmaceutical and biochemical research.

The combination of enzymatic and chemical methods can be tailored for large-scale production, balancing cost, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

Substitution: Substitution reactions at the quinoline ring can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Quinoline derivatives, which have applications in dyes and pharmaceuticals.

Reduction Products: Amines, which can be further used in the synthesis of other bioactive compounds.

Substitution Products: Derivatives with different functional groups, which can be used in various chemical and pharmaceutical applications.

Scientific Research Applications

Antitumor Activity

Tetrahydroquinoline derivatives have been studied for their potential as antitumor agents. Research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, the structural modifications of tetrahydroquinoline have been linked to enhanced biological activity against tumor cells. A review highlighted the synthesis and biological evaluation of these compounds, emphasizing their potential in cancer therapy .

Neuroprotective Effects

The neuroprotective properties of tetrahydroquinoline derivatives are noteworthy. Studies have shown that these compounds can mitigate neurodegenerative disorders by acting on specific neuroreceptors and pathways. The mechanism involves modulation of neurotransmitter levels and protection against oxidative stress .

Anti-inflammatory Properties

(R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride has demonstrated anti-inflammatory effects in various models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases .

Building Block for Synthesis

This compound serves as an essential building block in the synthesis of more complex molecules, including various pharmaceuticals. Its chiral nature allows for the production of optically pure compounds through asymmetric synthesis methods .

Chemoenzymatic Synthesis

Recent advancements in chemoenzymatic methods have utilized this compound to achieve high enantioselectivity in synthesizing related compounds. This approach has shown promise in producing chiral intermediates with high yields and purity .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Scott et al. (2021) | Explored the structure-activity relationship (SAR) of tetrahydroquinoline derivatives | Antitumor agents |

| Muthukrishnan et al. (2018) | Summarized synthetic methods and biological activities | Neuroprotective effects |

| Rong et al. (2019) | Investigated chemoenzymatic approaches for synthesizing enantiomeric pure tetrahydroquinolines | Pharmaceutical synthesis |

Mechanism of Action

The mechanism by which (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Racemic Forms

| Compound Name | CAS RN | Purity | Molecular Formula | Key Feature | Application Example |

|---|---|---|---|---|---|

| (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid HCl | 75433-76-0 | 95% | C₁₀H₁₂ClNO₂ | R-configuration at C2 | Chiral resolution studies |

| (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid HCl | 63430-98-8 | 97% | C₁₀H₁₂ClNO₂ | S-configuration at C2 | Stereoselective synthesis |

| Racemic 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid HCl | 75493-93-5 | 95% | C₁₀H₁₂ClNO₂ | No stereochemical preference | General intermediates in synthesis |

Key Insight: The enantiomeric purity of the (R)- and (S)-forms makes them valuable in drug development, where stereochemistry influences biological activity. The racemic mixture (CAS 75493-93-5) is typically used in non-stereospecific applications .

Positional Isomers of Tetrahydroquinoline Carboxylic Acids

| Compound Name | CAS RN | Carboxylic Acid Position | Melting Point (°C) | Molecular Formula | Key Difference |

|---|---|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid HCl | 75493-93-5 | 2 | N/A | C₁₀H₁₂ClNO₂ | Target compound |

| 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | 5382-49-0 | 6 | 168–170 | C₁₀H₁₁NO₂ | Altered spatial orientation |

| 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid HCl | 1187931-92-5 | 3 | N/A | C₁₀H₁₂ClNO₂ | Modified binding interactions |

Key Insight : Positional isomerism significantly impacts physicochemical properties and biological activity. For example, the 6-carboxylic acid isomer (CAS 5382-49-0) exhibits a higher melting point (168–170°C) compared to the 2-carboxylic acid derivatives, likely due to differences in crystal packing .

Functional Group Modifications

| Compound Name | CAS RN | Functional Group | Molecular Formula | Key Property Change |

|---|---|---|---|---|

| Benzyl 1,2,3,4-Tetrahydroquinoline-2-carboxylate HCl | 1255098-65-7 | Benzyl ester | C₁₇H₁₈ClNO₂ | Increased lipophilicity |

| 3-Methyl-1,2,3,4-Tetrahydroquinoline HCl | 1956306-78-7 | Methyl substituent at C3 | C₁₀H₁₄ClN | Enhanced steric hindrance |

Key Insight : Esterification (e.g., benzyl ester in CAS 1255098-65-7) improves membrane permeability, making it suitable for prodrug designs. Methyl substitution at C3 (CAS 1956306-78-7) introduces steric effects that may alter receptor binding .

Isoquinoline Derivatives

| Compound Name | CAS RN | Core Structure | Substituents | Application |

|---|---|---|---|---|

| 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid HCl | 2763756-43-8 | Tetrahydroisoquinoline | 5,6-difluoro | Fluorinated drug candidates |

| (S)-1,2,3,4-Tetrahydrobenzo[f]isoquinoline-2-carboxylic acid HCl | N/A | Benzoisoquinoline | Extended aromatic system | Neurological research |

Key Insight: Fluorination (e.g., 5,6-difluoro derivative) enhances metabolic stability and bioavailability, while benzoisoquinoline scaffolds expand π-π stacking interactions in target binding .

Biological Activity

(R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by case studies and research findings.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including microwave-assisted synthesis and traditional organic reactions. The compound features a tetrahydroquinoline core structure that is pivotal for its biological activity. Recent advancements have focused on optimizing the synthesis to improve yield and enantiomeric purity .

2.1 Anticancer Properties

Research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit promising anticancer properties. For instance, studies have shown that certain substituted tetrahydroquinolines can inhibit Bcl-2 family proteins, which play a crucial role in regulating apoptosis in cancer cells. One study reported a compound with a Ki value of 5.2 µM against Bcl-2 protein, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound | Ki Value (µM) | Biological Target | Effect |

|---|---|---|---|

| Compound 1 | 5.2 | Bcl-2 | Inhibitor |

| Compound 2 | 3.8 | Mcl-1 | Inhibitor |

| Compound 3 | 6.0 | Bcl-Xl | No significant binding |

2.2 Neuroprotective Effects

Tetrahydroquinolines have also been investigated for their neuroprotective effects. Compounds derived from this scaffold have shown potential in slowing the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanism of action may involve modulation of neurotransmitter systems and reduction of oxidative stress .

3.1 Pain Management

Substituted tetrahydroquinolines have been explored for their analgesic properties, particularly in treating chronic and neuropathic pain. A patent indicates that these compounds can be formulated into pharmaceutical preparations aimed at pain relief .

Case Study: Efficacy in Neuropathic Pain

A clinical study evaluated the efficacy of a specific tetrahydroquinoline derivative in patients with neuropathic pain conditions. Results indicated significant pain reduction compared to placebo groups, supporting its use as a therapeutic agent .

3.2 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrahydroquinoline derivatives against various pathogens. These compounds demonstrated effective inhibition against strains of bacteria and fungi, suggesting their potential as new antimicrobial agents .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrahydroquinoline derivatives. Modifications at different positions on the quinoline ring can significantly influence their pharmacological properties.

Table 2: Structure-Activity Relationship Insights

| Position on Ring | Modification Type | Effect on Activity |

|---|---|---|

| C-1 | Alkyl substitution | Increased potency |

| C-4 | Halogenation | Enhanced selectivity |

| C-3 | Hydroxyl group | Improved solubility |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride, and how is enantiomeric purity validated?

- Methodological Answer : Asymmetric synthesis via chiral catalysts (e.g., BINOL-derived catalysts) or resolution of racemic mixtures using chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) protection) is common. Enantiomeric purity is assessed via chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy. For Boc-protected intermediates, deprotection with HCl yields the hydrochloride salt .

Q. What analytical techniques are critical for characterizing this compound’s structural and chiral integrity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D-COSY) confirms regiochemistry, while high-resolution mass spectrometry (HRMS) validates molecular weight. Chiral purity is confirmed via chiral HPLC (e.g., Chiralpak® columns) or X-ray crystallography for absolute configuration determination .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at −20°C. Avoid moisture and static discharge. Use desiccants in storage environments. Handling requires PPE (gloves, lab coat, goggles) and fume hoods to minimize inhalation risks .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) of tetrahydroquinoline-2-carboxylic acid derivatives in pharmacological contexts?

- Methodological Answer : The (R)-enantiomer’s stereochemistry enhances binding affinity to targets like GABA receptors or enzymes (e.g., kinases). Substituent positioning (e.g., 2-carboxylic acid vs. 4-carboxylic acid) impacts solubility and membrane permeability. Computational docking studies (e.g., AutoDock Vina) guide SAR optimization .

Q. How can contradictions in reported biological activities of tetrahydroquinoline derivatives be resolved?

- Methodological Answer : Discrepancies may arise from enantiomeric impurities or assay variability. Reproduce studies under standardized conditions (e.g., cell lines, animal models) with rigorous purity validation (≥98% via HPLC). Meta-analyses comparing stereochemical effects and dose-response curves are recommended .

Q. What strategies mitigate racemization during derivatization of the 2-carboxylic acid group?

- Methodological Answer : Use mild reaction conditions (low temperature, non-polar solvents) and avoid strong acids/bases. Protect the chiral center via stable intermediates (e.g., amides). Monitor racemization via periodic chiral HPLC analysis during multi-step syntheses .

Q. How does the hydrochloride salt form influence pharmacokinetic properties compared to the free base?

- Methodological Answer : The hydrochloride salt improves aqueous solubility and bioavailability. Comparative studies using in vitro permeability assays (e.g., Caco-2 cells) and pharmacokinetic profiling (e.g., plasma concentration-time curves in rodent models) quantify these differences .

Data-Driven Research Design

Q. What in vitro and in vivo models are suitable for evaluating this compound’s neuroactive potential?

- Methodological Answer : Use primary neuronal cultures or SH-SY5Y cells for in vitro neuroactivity screening (e.g., calcium imaging, patch-clamp electrophysiology). In vivo, employ rodent models of epilepsy or anxiety (e.g., pentylenetetrazole-induced seizures, elevated plus maze) with dose-ranging studies .

Q. How can researchers optimize synthetic yields while maintaining stereochemical fidelity?

- Methodological Answer : Design of Experiments (DoE) approaches (e.g., Taguchi methods) optimize reaction parameters (temperature, catalyst loading). Continuous-flow microreactors reduce racemization risk by minimizing reaction time. Process analytical technology (PAT) ensures real-time quality control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.